molecular formula C11H15ClN2O3S B15035519 N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide

N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide

Cat. No.: B15035519
M. Wt: 290.77 g/mol
InChI Key: YATNXSHPAWLRPU-UHFFFAOYSA-N
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Description

N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide is a sulfonamide derivative with a phenylacetamide structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. It is characterized by the presence of a chloropropyl group attached to the sulfonamide moiety, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide typically involves the reaction of 4-aminophenylacetamide with 3-chloropropylsulfonyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The purification process may involve additional steps such as distillation or crystallization to ensure the product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can lead to the formation of azido derivatives, while oxidation with potassium permanganate can yield sulfonic acid derivatives .

Scientific Research Applications

N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. The chloropropyl group can also participate in covalent bonding with target molecules, enhancing the compound’s potency and specificity .

Comparison with Similar Compounds

N-{4-[(3-chloropropyl)sulfamoyl]phenyl}acetamide can be compared with other similar compounds, such as:

  • N-{4-[(2-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • N-{4-[(3-methoxyphenyl)sulfamoyl]phenyl}acetamide
  • 4-amino-N-(2-methoxyphenyl)benzenesulfonamide
  • 4-amino-N-(3-methoxyphenyl)benzenesulfonamide

These compounds share similar structural features but differ in the substituents attached to the phenyl ring. The presence of different substituents can significantly impact the chemical properties and biological activities of these compounds, highlighting the uniqueness of this compound .

Properties

Molecular Formula

C11H15ClN2O3S

Molecular Weight

290.77 g/mol

IUPAC Name

N-[4-(3-chloropropylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C11H15ClN2O3S/c1-9(15)14-10-3-5-11(6-4-10)18(16,17)13-8-2-7-12/h3-6,13H,2,7-8H2,1H3,(H,14,15)

InChI Key

YATNXSHPAWLRPU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCCCl

Origin of Product

United States

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